molecular formula C18H21N5 B2432609 1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1005308-06-4

1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2432609
CAS No.: 1005308-06-4
M. Wt: 307.401
InChI Key: LBLZUHWWGUPDSE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a 2,5-dimethylphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    Introduction of the Piperidine Ring:

    Attachment of the 2,5-Dimethylphenyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

  • Using continuous flow reactors to improve reaction efficiency and yield.
  • Employing automated systems for precise control of reaction conditions.
  • Implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced forms of the piperidine ring or other functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(2,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Comparison:

  • Structural Differences: The main differences lie in the substituents attached to the pyrazolo[3,4-d]pyrimidine core, such as the type of nitrogen-containing ring (piperidine, morpholine, pyrrolidine).
  • Biological Activity: These structural differences can lead to variations in biological activity, specificity, and potency.
  • Uniqueness: 1-(2,5-Dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-6-7-14(2)16(10-13)23-18-15(11-21-23)17(19-12-20-18)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLZUHWWGUPDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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